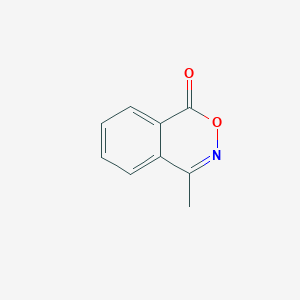

4-methyl-1H-2,3-benzoxazin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-benzoxazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-7-4-2-3-5-8(7)9(11)12-10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSZQDJIKVTPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1h 2,3 Benzoxazin 1 One Compounds

Ring-Opening and Rearrangement Reactions

The structural features of the 1H-2,3-benzoxazin-1-one system make it susceptible to nucleophilic attack, often leading to the cleavage of the heterocyclic ring and subsequent rearrangement to form new carbocyclic and heterocyclic structures.

The reaction of 4-aryl-1H-2,3-benzoxazin-1-ones with phosphorus ylides (also known as Wittig reagents) provides a pathway to synthesize substituted isoquinolines and other complex molecules. beilstein-journals.org The reaction mechanism is believed to initiate with a nucleophilic attack by the ylide on the carbonyl carbon of the benzoxazinone (B8607429). This is followed by a cascade of rearrangements.

In a study involving 4-(4-methylphenyl)-2,3-benzoxazin-1-one, its thermal reaction with various alkylidene phosphoranes resulted in the formation of several products. beilstein-journals.org For instance, the reaction with ester ylides led to the corresponding isoquinolones. beilstein-journals.org The reaction with an acetyl ylide was more complex, yielding not only the expected isoquinolone but also byproducts such as o-diacetyl-α-naphthol and a cycloheptenone derivative. beilstein-journals.org This suggests that the reaction proceeds through intermediates that can follow multiple rearrangement pathways. beilstein-journals.orggoogle.com

Table 1: Products from the Reaction of 4-(4-Methylphenyl)-2,3-benzoxazin-1-one with Phosphorus Ylides

| Reactant (Ylide) | Product(s) |

|---|---|

| Ester Ylides (e.g., Ethoxycarbonylmethylenetriphenylphosphorane) | Substituted Isoquinolones |

| Benzoylmethylenetriphenylphosphorane | Substituted Isoquinolone, corresponding ylide |

Data sourced from a study on the insertion reactions of 4-(4-methylphenyl)-2,3-benzoxazin-1-one. beilstein-journals.org

The interaction of 4-aryl-1H-2,3-benzoxazin-1-ones with amines under different conditions leads to distinct ring-opened products. Fusion of the benzoxazinone with amines results in the formation of o-aroyl benzamides. beilstein-journals.org This reaction involves the nucleophilic attack of the amine on the carbonyl group, leading to the cleavage of the ester bond and subsequent amide formation.

When the reaction is conducted in the presence of anhydrous aluminum chloride (AlCl₃) in a reactive hydrocarbon substrate, the outcome is different. Instead of simple amides, o-aroylbenzophenone anils are formed. beilstein-journals.org The Lewis acid AlCl₃ likely coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting a more complex reaction cascade that involves the hydrocarbon substrate.

In a related reaction, treatment of 4-aryl-1H-2,3-benzoxazin-1-one with benzylamine (B48309) in benzene (B151609) afforded (2-benzylcarbamoyl)-benzophenone oximes, while reaction with phenylhydrazine (B124118) yielded 1,3-diaryl-1,2-dihydrophthalazin-4-ones. beilstein-journals.org

Table 2: Products from the Reaction of 4-Aryl-1H-2,3-benzoxazin-1-ones with Amines

| Reagents | Product |

|---|---|

| Amine (fusion) | o-Aroyl Benzamides |

| Amine, Anhydrous AlCl₃, Hydrocarbon | o-Aroylbenzophenone Anils |

| Benzylamine in Benzene | (2-Benzylcarbamoyl)-benzophenone Oximes |

Data based on reactions of 4-aryl-1H-2,3-benzoxazin-1-ones. beilstein-journals.org

The reaction of 1H-2,3-benzoxazin-1-ones with aniline (B41778) derivatives serves as a method for forming specific amide structures. This transformation is driven by the nucleophilic character of the aniline nitrogen attacking the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to the cleavage of the endocyclic O-C(O) bond. The initial ring-opening yields an intermediate that subsequently stabilizes to form an N-aryl-2-aroylbenzamide derivative. For example, the reaction of 4-aryl-1H-2,3-benzoxazin-1-ones with various amines, including aromatic amines, has been shown to produce o-aroyl benzamides. beilstein-journals.org This reactivity highlights the utility of the benzoxazinone scaffold as a precursor for complex amides.

Reactions at Peripheral Functional Groups

Beyond the reactivity of the core heterocyclic ring, the peripheral functional groups attached to the benzoxazinone structure can also undergo various chemical transformations.

The reaction of 1H-2,3-benzoxazin-1-ones with Grignard reagents is anticipated to proceed via nucleophilic addition to the carbonyl group. masterorganicchemistry.comyoutube.com Grignard reagents are potent nucleophiles that readily attack ester functionalities. masterorganicchemistry.com The reaction likely involves an initial ring-opening of the benzoxazinone to form a ketone intermediate. A second equivalent of the Grignard reagent can then attack the newly formed ketone, leading to a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com

While specific studies on 4-methyl-1H-2,3-benzoxazin-1-one with Grignard reagents are not extensively documented, the reaction with other nitrogen-based nucleophiles provides insight. For instance, the reaction with phenylhydrazine does not stop at a simple ring-opened product but cyclizes to form 1,3-diaryl-1,2-dihydrophthalazin-4-ones. beilstein-journals.org This suggests that the intermediates formed from nucleophilic attack can undergo subsequent intramolecular reactions to yield new heterocyclic systems. It is plausible that reactions with Grignard reagents could also lead to cyclized products, such as substituted phthalazinones, depending on the reaction conditions and the nature of the Grignard reagent.

The benzoxazinone core contains an aromatic benzene ring that is susceptible to electrophilic substitution reactions, such as bromination and halogenation. The position of substitution is directed by the existing substituents on the ring, particularly the activating effect of the ether oxygen and the deactivating effect of the carbonyl group.

Studies on the isomeric (2H)-1,4-benzoxazin-3(4H)-one have shown that bromination with bromine in glacial acetic acid leads first to the 6-bromo derivative and then to the 6,7-dibromo compound. researchgate.net Changing the solvent to chloroform (B151607) can alter the regioselectivity, favoring the formation of the 7-bromo derivative. researchgate.net Nitration of the same system typically yields the 6-nitro and subsequently the 6,8-dinitro compounds. researchgate.net These findings suggest that the benzene ring of the 2,3-benzoxazinone isomer would undergo similar electrophilic substitutions. The synthesis of compounds like 8-bromo-4H- beilstein-journals.orgresearchgate.netmdpi.comoxadiazolo[3,4-c] beilstein-journals.orgresearchgate.netbenzoxazin-1-one further confirms that the benzoxazinone ring can be halogenated. nih.gov The synthesis of 4-bromophthalazin-1(2H)-one from phthalazin-1(2H)-one also demonstrates the feasibility of selective bromination on related heterocyclic systems. beilstein-journals.org

Table 3: Examples of Halogenated Benzoxazinone and Related Derivatives

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| (2H)-1,4-Benzoxazin-3(4H)-one | Bromine in Acetic Acid | 6-Bromo-(2H)-1,4-benzoxazin-3(4H)-one | researchgate.net |

| (2H)-1,4-Benzoxazin-3(4H)-one | Bromine in Chloroform | 7-Bromo-(2H)-1,4-benzoxazin-3(4H)-one | researchgate.net |

Reactions with Active Methylene (B1212753) Compounds for Further Derivatization

The reaction of 2-methyl-4H-3,1-benzoxazin-4-one with carbon nucleophiles, particularly active methylene compounds, provides a robust route for synthesizing more complex heterocyclic systems. uomosul.edu.iqrsc.org This transformation is typically carried out under basic conditions and proceeds through a C-acylation mechanism. rsc.org

Table 1: Derivatization via Reaction with Active Methylene Compounds

| Active Methylene Compound (Reactant) | Intermediate Product | Final Product | Reference |

| Malononitrile | 2-(2-Acetamidobenzoyl)malononitrile | 3-Cyano-4-hydroxyquinolin-2(1H)-one | uomosul.edu.iq |

| Methyl cyanoacetate | Methyl 2-cyano-3-(2-acetamidophenyl)-3-oxopropanoate | 3-Cyano-4-hydroxyquinolin-2(1H)-one | uomosul.edu.iqresearchgate.net |

| Diethyl malonate | Diethyl 2-(2-acetamidobenzoyl)malonate | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | uomosul.edu.iq |

| Acetylacetone | 3-(2-Acetamidobenzoyl)pentane-2,4-dione | 3-Acetyl-4-hydroxy-2-methylquinolin-2(1H)-one | uomosul.edu.iq |

| Methylsulfonylacetone | 1-(Methylsulfonyl)-3-(2-acetamidophenyl)butane-1,3-dione | 4-Hydroxy-3-(methylsulfonyl)quinolin-2(1H)-one | uomosul.edu.iq |

Decomposition Pathways and Kinetic Analysis

The stability of the 2-methyl-4H-3,1-benzoxazin-4-one ring is highly dependent on environmental conditions, particularly the presence of nucleophiles like water. Its decomposition, primarily through hydrolysis, has been the subject of detailed kinetic studies.

2-Methyl-4H-3,1-benzoxazin-4-one is notably susceptible to hydrolysis, which represents its primary decomposition pathway in aqueous environments. rsc.orgrsc.org The degradation process involves the cleavage of the benzoxazinone ring, leading to the formation of N-acetylanthranilic acid. rsc.org

The mechanism of this decomposition is pH-dependent. rsc.orgrsc.org Under acidic conditions, hydrolysis occurs via nucleophilic attack of water at the C-2 position of the benzoxazinone ring. rsc.org Conversely, in basic solutions, the hydroxide (B78521) ion attacks the C-4 position (the lactone carbonyl group). rsc.orgrsc.org This dual reactivity highlights the two electrophilic centers of the molecule. nih.gov Studies using basic deuterium (B1214612) oxide showed no deuterium incorporation into the acetyl group of the final product, ruling out a decomposition mechanism involving an E1cB elimination step. rsc.org While formal thermal decomposition studies detailing high-temperature degradation are not extensively reported for this specific molecule, its susceptibility to hydrolysis at ambient temperatures underscores its inherent instability in aqueous media. rsc.org

At 25°C and an ionic strength of 0.1 M, the hydrolysis follows the rate law: k = (31.6 ± 0.5)aH⁺ + (56.2 ± 0.9)[OH⁻] rsc.orgrsc.org

Table 2: Kinetic Data for Hydrolysis of 2-Methyl-4H-3,1-benzoxazin-4-one at 25°C

| Parameter | Value | Solvent | Reference |

| Acid Catalysis Rate Constant (kH) | 31.6 ± 0.5 M⁻¹s⁻¹ | H₂O | rsc.orgrsc.org |

| Base Catalysis Rate Constant (kOH) | 56.2 ± 0.9 M⁻¹s⁻¹ | H₂O | rsc.orgrsc.org |

| Acid Catalysis Rate Constant (kD) | 31.6 ± 1.5 M⁻¹s⁻¹ | D₂O | rsc.orgrsc.org |

| Base Catalysis Rate Constant (kOD) | 10.0 ± 0.05 M⁻¹s⁻¹ | D₂O | rsc.orgrsc.org |

| Brønsted exponent (β) for general base catalysis | 0.67 | H₂O | rsc.org |

Research on Biological Activities and Mechanistic Elucidation of Benzoxazinone Derivatives

Enzyme Modulation and Inhibition Studies

Benzoxazinone (B8607429) derivatives have been identified as potent inhibitors of several key enzymes involved in metabolic and inflammatory pathways. Their ability to selectively interact with enzyme active sites has made them attractive candidates for therapeutic development.

Pancreatic Alpha-Amylase and Intestinal Alpha-Glucosidase Inhibition

In the management of type 2 diabetes, a key strategy involves delaying carbohydrate digestion by inhibiting enzymes such as pancreatic α-amylase and intestinal α-glucosidase. nih.gov This action slows the release and subsequent absorption of glucose, mitigating postprandial hyperglycemia. nih.gov

A series of novel 1,3-benzoxazine derivatives have been synthesized and evaluated for their inhibitory potential against these enzymes. nih.gov Among the tested compounds, one derivative, 4-(7-chloro-2,4-dihydro-1H-benzo[d] researchgate.netresearchgate.netoxazin-2-yl)phenol , demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 11 µM and 11.5 µM, respectively. nih.gov This highlights the potential of the benzoxazine (B1645224) scaffold in developing effective glucosidase inhibitors. nih.gov

In silico molecular docking studies on a series of isoxazolinyl-1,2,3-triazolyl- researchgate.netnih.gov-benzoxazin-3-one derivatives have provided further insight into their antidiabetic potential. researchgate.net These computational analyses revealed promising binding affinities for key enzymes. Specifically, against pancreatic α-amylase, two molecules showed the highest affinity values of -9.2 and -9.1 kcal/mol. researchgate.net For intestinal α-glucosidase, two different derivatives displayed the highest affinity values of -9.9 and -9.6 kcal/mol. researchgate.net These findings suggest that the synthesized compounds have significant potential as antidiabetic agents by targeting these digestive enzymes. researchgate.net

| Derivative Type | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] researchgate.netresearchgate.netoxazin-2-yl)phenol | α-Amylase | IC₅₀ = 11 µM | nih.gov |

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] researchgate.netresearchgate.netoxazin-2-yl)phenol | α-Glucosidase | IC₅₀ = 11.5 µM | nih.gov |

| Isoxazolinyl-1,2,3-triazolyl- researchgate.netnih.gov-benzoxazin-3-one Derivative 1 | Pancreatic α-Amylase | Binding Affinity = -9.2 kcal/mol | researchgate.net |

| Isoxazolinyl-1,2,3-triazolyl- researchgate.netnih.gov-benzoxazin-3-one Derivative 2 | Pancreatic α-Amylase | Binding Affinity = -9.1 kcal/mol | researchgate.net |

| Isoxazolinyl-1,2,3-triazolyl- researchgate.netnih.gov-benzoxazin-3-one Derivative 3 | Intestinal α-Glucosidase | Binding Affinity = -9.9 kcal/mol | researchgate.net |

| Isoxazolinyl-1,2,3-triazolyl- researchgate.netnih.gov-benzoxazin-3-one Derivative 4 | Intestinal α-Glucosidase | Binding Affinity = -9.6 kcal/mol | researchgate.net |

Inhibition of IMPDH (Inosine Monophosphate Dehydrogenase) and Aldose Reductase

Aldose Reductase Inhibition: Aldose reductase is a critical enzyme in the polyol pathway, where it converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's increased activity leads to sorbitol accumulation, contributing to diabetic complications. nih.gov Dihydrobenzoxazinone derivatives have been identified as potent aldose reductase (ALR2) inhibitors. One study reported that most derivatives with styryl side chains showed excellent selective ALR2 inhibition, with IC₅₀ values ranging from 0.082 to 0.308 μM. nih.gov

IMPDH Inhibition: Inosine 5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antiviral, immunosuppressive, and anticancer therapies. nih.govpatsnap.com While the benzoxazinone scaffold itself is under investigation, much of the current research has focused on the structurally related benzoxazole (B165842) derivatives. nih.govresearchgate.net For instance, an expansion of the structure-activity relationship for a series of benzoxazole-based MtbIMPDH2 inhibitors has been described, demonstrating their potential against Mycobacterium tuberculosis. nih.govresearchgate.net These studies on related heterocyclic systems provide a strong rationale for the future exploration of benzoxazinone derivatives as IMPDH inhibitors. nih.gov

| Derivative Class | Target Enzyme | Key Finding (IC₅₀) | Reference |

|---|---|---|---|

| Dihydrobenzoxazinone derivatives with styryl side chains | Aldose Reductase (ALR2) | 0.082 to 0.308 µM | nih.gov |

| Benzoxazole derivatives (Structurally related) | Mycobacterium tuberculosis IMPDH2 | Potent inhibition reported (Kᵢ of 14 nM for one derivative) | researchgate.net |

Regulation of Inflammatory Enzymes (iNOS, COX-2, Pancreatic Elastase)

Chronic inflammation is implicated in numerous diseases, and enzymes that mediate the inflammatory response are key therapeutic targets.

iNOS and COX-2: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pro-inflammatory enzymes that are often upregulated during an inflammatory response. researchgate.netmdpi.com Studies have shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can downregulate the transcription and protein levels of both iNOS and COX-2 induced by lipopolysaccharide (LPS) in microglial cells. researchgate.net Furthermore, a series of new disubstituted benzoxazolone derivatives have been synthesized and shown to inhibit nitric oxide (NO) production. nih.gov Specific analogues exhibited potent iNOS inhibitory activity with IC₅₀ values as low as 3.342 µM. nih.gov

Pancreatic and Neutrophil Elastase: Human neutrophil elastase is a serine protease that, when dysregulated, can contribute to tissue damage in inflammatory conditions like chronic obstructive pulmonary disease (COPD). nih.gov A novel benzoxazinone derivative, PD05 , was identified as a potent, competitive, and reversible inhibitor of human neutrophil elastase, with a lower IC₅₀ value than the control drug sivelestat. nih.gov This compound demonstrated a high binding affinity (Kd = 1.63 nM) for the enzyme. nih.gov While this study focused on neutrophil elastase, the findings suggest a strong potential for benzoxazinone derivatives to inhibit related proteases like pancreatic elastase, which are also implicated in inflammatory processes. nih.govbiorxiv.org

| Derivative Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one derivatives | iNOS & COX-2 | Downregulation of mRNA and protein levels | researchgate.net |

| Disubstituted benzoxazolone derivative (Compound 2d) | iNOS | IC₅₀ = 3.342 µM | nih.gov |

| Benzoxazinone derivative (PD05) | Human Neutrophil Elastase | Potent inhibition (Kd = 1.63 nM) | nih.gov |

Receptor Pharmacology and Target Engagement

Beyond enzyme inhibition, benzoxazinone derivatives have been investigated for their ability to interact with and modulate critical cell surface receptors, opening up further avenues for therapeutic intervention.

Selective Agonist Action for Type 2 Cannabinoid Receptor (CB2)

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells and is a promising therapeutic target for inflammatory and neurodegenerative diseases without the psychoactive effects associated with the CB1 receptor. nih.govmdpi.com The 1,3-benzoxazine scaffold has been identified as a versatile chemotype for the design of selective CB2 receptor agonists. nih.govunina.it From a synthesized library of 25 derivatives, compound 7b5 emerged as a potent and selective CB2 agonist with an EC₅₀ value of 110 nM, while showing significantly lower activity at the CB1 receptor (EC₅₀ > 10 µM). nih.gov This compound was shown to reduce the release of pro-inflammatory cytokines in a CB2-dependent manner, demonstrating the therapeutic potential of this class of molecules. nih.gov

| Compound | Target Receptor | Activity (EC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 7b5 | CB2 | 110 nM | >90-fold selective for CB2 over CB1 | nih.gov |

| CB1 | > 10,000 nM |

Ligand-Target Interactions at a Molecular Level

Understanding the precise interactions between a ligand and its biological target is fundamental to rational drug design. Molecular modeling and docking studies have been instrumental in elucidating these interactions for benzoxazinone derivatives.

iNOS: Molecular modeling of a disubstituted benzoxazolone derivative (compound 2d) showed that it interacts with the iNOS protein through two hydrogen bonds with the residues MET368 and ILE195. nih.gov

α-Amylase and α-Glucosidase: Docking studies of isoxazolinyl-1,2,3-triazolyl- researchgate.netnih.gov-benzoxazin-3-one derivatives revealed key interactions within the enzyme active sites. researchgate.net The binding was primarily stabilized by electrostatic interactions, including Pi-sigma, Pi-Pi stacked, and Pi-alkyl bonds. researchgate.net One potent inhibitor also formed a conventional hydrogen bond with the amino acid residue His A:202 in the α-amylase active site. researchgate.net

CB2 Receptor: Molecular dynamics studies have provided a rationale for the observed in vitro selectivity and agonist behavior of 1,3-benzoxazine derivatives at the CB2 receptor. nih.gov

Neutrophil Elastase: The inhibition of human neutrophil elastase by the benzoxazinone derivative PD05 was found to be fully reversible, indicating a non-covalent binding mechanism. nih.gov

These molecular-level insights are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of future benzoxazinone-based therapeutic agents.

Cellular and Subcellular Mechanisms of Action

The biological effects of benzoxazinone derivatives are rooted in their ability to modulate specific cellular and subcellular pathways. Research into various isomers and related compounds has highlighted their potential to influence inflammatory responses, oxidative stress, and cell proliferation through precise molecular interactions.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation, particularly in the context of neuroinflammation mediated by microglial cells. nih.govbohrium.comdepositolegale.it Activation of this pathway is an attractive therapeutic strategy for neurodegenerative diseases. nih.govbohrium.com

While direct studies on 4-methyl-1H-2,3-benzoxazin-1-one are limited, research on structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives has demonstrated significant modulation of this pathway in BV-2 microglial cells. nih.govresearchgate.net Certain derivatives, particularly those incorporating a 1,2,3-triazole moiety, were found to significantly activate the Nrf2-HO-1 pathway. nih.gov This activation contributes to their anti-inflammatory effects by upregulating the production of the antioxidant enzyme HO-1, which in turn helps to resolve inflammation in microglia. nih.govnih.gov The ability of these compounds to activate this protective pathway underscores a key mechanism for their anti-neuroinflammatory potential. nih.govresearchgate.net

Table 1: Effect of Benzoxazinone Derivatives on Nrf2-HO-1 Pathway in LPS-Induced BV-2 Microglia

| Compound Class | Observation | Implication | Source(s) |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | Significant activation of the Nrf2-HO-1 signaling pathway. | Upregulation of cytoprotective enzymes, contributing to anti-inflammatory effects. | nih.govresearchgate.net |

| General Nrf2/HO-1 Activators | Modulate inflammation in BV2 microglia, down-regulating inflammatory markers like TNF-α and nitrites. | Highlights the pathway as a key target for controlling neuroinflammation. | nih.gov |

Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide (B77818) and hydrogen peroxide, that are natural byproducts of metabolism. youtube.commdpi.com While they function as signaling molecules at physiological levels, excessive production during cellular stress leads to oxidative damage, a key factor in many pathologies. youtube.comnih.gov

In studies involving lipopolysaccharide (LPS)-induced inflammation in microglial cells, certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to effectively reduce the production of intracellular ROS. nih.govresearchgate.net This antioxidant effect is closely linked to the activation of the Nrf2-HO-1 pathway, as the enzymes upregulated by this pathway play a direct role in neutralizing ROS. nih.gov By mitigating the oxidative burst in activated microglia, these compounds can prevent downstream cellular damage and temper the inflammatory cascade. nih.govresearchgate.net

Table 2: Influence of Benzoxazinone Derivatives on Intracellular ROS

| Compound Class | Cell Model | Effect on ROS | Source(s) |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | LPS-induced BV-2 microglial cells | Significantly reduced intracellular ROS production. | nih.govresearchgate.net |

The benzoxazinone scaffold and related heterocyclic structures have been investigated for their potential as anticancer agents, often acting through the disruption of the cell cycle and induction of apoptosis (programmed cell death). bohrium.comuomosul.edu.iq For instance, a benzoxazole derivative, K313, was found to induce moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells. nih.gov This arrest was accompanied by the induction of apoptosis through the mitochondrial pathway, evidenced by the activation of caspases and a decrease in mitochondrial membrane potential. nih.gov

Similarly, studies on 2(3H)-benzoxazolone derivatives revealed that they could effectively reduce the viability of breast cancer cells (MCF-7) and induce apoptosis, as indicated by increased levels of caspase-3 and cytochrome-c. bohrium.com Research on other anticancer compounds has shown that they can cause cell cycle arrest at different phases, such as the G2 phase, preventing cancer cells from proliferating. mdpi.com While specific data on this compound is not available, the demonstrated activity of the broader benzoxazinone and benzoxazole classes suggests that they can interfere with the machinery of cell division, a hallmark of potential anticancer activity. bohrium.comnih.gov

Table 3: Effects of Benzoxazinone and Related Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line(s) | Key Effects | Source(s) |

| Benzoxazole derivative (K313) | Nalm-6, Daudi (B-cell leukemia/lymphoma) | G0/G1 phase cell cycle arrest; Induction of apoptosis. | nih.gov |

| 2(3H)-Benzoxazolone derivatives | MCF-7 (Breast cancer) | Reduced cell viability; Induction of apoptosis via caspase activation. | bohrium.com |

| 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | HeLa, A549 (Cervical, Lung cancer) | Significant inhibitory effects on cell growth. | nih.gov |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a compound determines its biological activity. For benzoxazinone derivatives, SAR studies guide the design of new molecules with enhanced potency and selectivity for specific biological targets. nih.govnih.gov

The biological activity of benzoxazinones can be finely tuned by making specific modifications to their core structure. SAR studies on a series of 3,1-benzoxazin-4-one derivatives tested as α-chymotrypsin inhibitors revealed several key principles. nih.gov It was observed that the presence of substituents on the main benzene (B151609) ring generally reduced the inhibitory potential. nih.gov However, modifications to a secondary phenyl substituent at position 2 had a pronounced effect: the presence of a fluoro group increased inhibitory potential, followed by chloro and bromo groups. nih.gov Furthermore, the position of these substituents was critical, with electron-donating or withdrawing groups showing the best activity when placed at the ortho position compared to meta or para. nih.gov

In a different context, SAR studies of 1,4-benzoxazin-3-one derivatives and their degradation products highlighted their phytotoxic activity. nih.gov Notably, the degradation product 2-aminophenoxazin-3-one (APO) and several 2-deoxy derivatives showed high inhibitory activity against the growth of various plant species, suggesting that subtle changes, even those occurring through natural degradation, can dramatically alter biological effects. nih.gov These findings collectively indicate that the efficacy and selectivity of compounds based on the benzoxazinone scaffold are highly sensitive to the nature and position of substituents on the aromatic ring system.

Table 4: Key Structure-Activity Relationship Findings for Benzoxazinone Derivatives

| Compound Class | Modification | Impact on Activity | Biological Context | Source(s) |

| 3,1-Benzoxazin-4-ones | Substitution on the primary benzene ring | Generally reduces activity | α-Chymotrypsin inhibition | nih.gov |

| 3,1-Benzoxazin-4-ones | Fluoro/Chloro group on a secondary phenyl ring (position 2) | Increases inhibitory potential | α-Chymotrypsin inhibition | nih.gov |

| 1,4-Benzoxazin-3-ones | Deoxygenation at position 2 | High phytotoxic activity | Phytotoxicity | nih.gov |

The three-dimensional shape, or molecular conformation, of a drug molecule is critical for its ability to bind to a biological target and elicit a pharmacological response. The benzoxazinone core provides a relatively rigid scaffold that influences the spatial arrangement of its functional groups. nih.govresearchgate.net

The conformation of the non-aromatic oxazine (B8389632) portion of the ring system can also play a role. In related 3,4-dihydro-2H-1,3-benzoxazines, the oxazine ring can adopt conformations such as a half-chair or half-boat. researchgate.net The specific conformation adopted, along with the orientation of substituents like the methyl group in this compound, dictates how the molecule presents itself to a receptor or enzyme active site. This precise fit determines the binding affinity and ultimately the pharmacological profile of the compound.

Ecological and Phytochemical Roles of Benzoxazinone Derivatives

The ecological and phytochemical significance of benzoxazinone derivatives is a subject of considerable scientific interest, particularly concerning their roles in plant survival, communication, and interaction with other organisms. While a substantial body of research exists for the class of 1,4-benzoxazinones, specific data on this compound remains limited in the scientific literature. Therefore, the following sections will primarily discuss the well-documented activities of the broader benzoxazinoid family to provide a contextual understanding of their potential ecological roles.

Allelopathic Potential and Plant Defense Mechanisms

Benzoxazinoids are a class of secondary metabolites that play a crucial role in the defense strategies of many plants, particularly within the grass family (Poaceae), including staple crops like wheat, maize, and rye. nih.govresearchgate.net These compounds are also found in some dicotyledonous species. nih.gov Their functions as both allelochemicals and defense compounds against herbivores and microbes are well-established. researchgate.netnih.gov

The allelopathic activity of benzoxazinoids, which refers to the chemical inhibition of one plant by another, is a key component of their ecological function. nih.gov Plants release these compounds into the environment, affecting the germination and growth of neighboring plants. researchgate.net This provides a competitive advantage by suppressing the growth of competing weed species. researchgate.net For instance, allelochemicals from various wheat genotypes have been demonstrated to inhibit the growth of weeds such as Bromus japonicus, Chenopodium album, and Lolium rigidum. researchgate.net

In terms of plant defense, benzoxazinoids are stored in plant tissues as inactive glucosides. researchgate.net When the plant tissue is damaged by herbivores or pathogens, a β-glucosidase enzyme cleaves the glucose molecule, releasing the toxic aglycone. researchgate.net This rapid activation of a defensive compound serves as a deterrent to a wide range of pests. Research has shown that benzoxazinoids can suppress the growth and development of various agricultural pests, including insects and fungal pathogens. researchgate.net

Table 1: Allelopathic Effects of Common Benzoxazinoids on Various Plant Species

| Benzoxazinoid | Target Plant Species | Observed Effect | Reference |

| DIBOA | Lactuca sativa (Lettuce) | Inhibition of germination and seedling growth | researchgate.net |

| DIBOA | Lycopersicon esculentum (Tomato) | Inhibition of seedling growth | researchgate.net |

| DIBOA | Amaranthus retroflexus (Redroot Pigweed) | Inhibition of seedling growth | researchgate.net |

| BOA | Echinochloa crus-galli (Barnyardgrass) | Inhibition of emergence | researchgate.net |

| BOA | Lepidium sativum (Cress) | Inhibition of emergence | researchgate.net |

| MBOA | Lolium rigidum (Annual Ryegrass) | Inhibition of root growth | researchgate.net |

| DIMBOA | Avena fatua (Wild Oat) | Inhibition of growth | researchgate.net |

Biological Activity of Environmental Degradation Products

Upon release into the environment, benzoxazinoids undergo degradation, leading to the formation of various products that can also exhibit biological activity. researchgate.netfrontiersin.org This degradation can be a combination of enzymatic processes within the plant and chemical or microbial transformations in the soil. researchgate.netfrontiersin.org

A primary degradation pathway for 1,4-benzoxazinone aglycones, such as DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one), involves a ring contraction to form more stable benzoxazolinone derivatives, like BOA (benzoxazolin-2(3H)-one). researchgate.net Similarly, DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) degrades to MBOA (6-methoxybenzoxazolin-2(3H)-one). nih.gov These degradation products are often more persistent in the soil than their parent compounds. frontiersin.org

There is no specific information available in the reviewed scientific literature regarding the environmental degradation products of this compound and their biological activities. However, the general principles of benzoxazinone degradation suggest that its breakdown products could also play a role in soil ecology.

Table 2: Biological Activity of Benzoxazinone Degradation Products

| Degradation Product | Parent Compound | Biological Activity | Target Organism/System | Reference |

| BOA | DIBOA | Phytotoxic, inhibits emergence and growth | Various weed species | researchgate.net |

| MBOA | DIMBOA | Phytotoxic, inhibits root growth | Lolium rigidum | nih.gov |

| 2-Aminophenol | BOA | Phytotoxic | Plants | frontiersin.org |

| 2-Amino-3H-phenoxazin-3-one (APO) | DIBOA | High phytotoxicity | Various weed species | mdpi.commdpi.com |

| 2-Amino-7-methoxy-3H-phenoxazin-3-one (AMPO) | DIMBOA | High phytotoxicity | Plants | mdpi.com |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4-methyl-1H-2,3-benzoxazin-1-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Detailed ¹H and ¹³C NMR Analysis for Proton and Carbon Environments

Detailed analysis of the ¹H and ¹³C NMR spectra of this compound allows for the precise assignment of each proton and carbon atom in the molecule. While specific chemical shift values and coupling constants are determined experimentally, a general understanding of the expected resonances can be predicted based on the structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl group and the aromatic protons. The methyl protons would likely appear as a singlet in the upfield region of the spectrum. The four protons on the benzene (B151609) ring would exhibit complex splitting patterns (multiplets) in the downfield aromatic region, with their specific chemical shifts influenced by their position relative to the heterocyclic ring and the methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. It would be expected to display signals for the methyl carbon, the aromatic carbons, and the carbonyl carbon. The carbonyl carbon (C=O) would resonate at a characteristic downfield chemical shift. The aromatic carbons would appear in the intermediate region, and the methyl carbon would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.0-2.5 | ~15-25 |

| Aromatic (C-H) | ~7.0-8.5 | ~120-140 |

| Carbonyl (C=O) | - | ~160-170 |

| Quaternary Aromatic & Heterocyclic Carbons | - | ~110-150 |

Note: The actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be crucial in assigning the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the methyl group to the aromatic ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, providing valuable information for the complete assignment of the ¹³C spectrum.

Isomer Differentiation and Mixture Analysis by NMR

NMR spectroscopy is a powerful tool for distinguishing between isomers of this compound. For instance, isomers where the methyl group is at a different position on the aromatic ring would exhibit distinct ¹H and ¹³C NMR spectra due to the different chemical environments of the protons and carbons. Furthermore, NMR can be used to analyze mixtures of isomers, with the relative integration of specific signals providing a quantitative measure of the composition of the mixture. For example, the presence of a related compound, 6-amino-4-methyl-1H-2,3-benzoxazin-1-one, in a sample could be identified by the appearance of additional, characteristic NMR signals.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Identification of Key Functional Groups and Bond Vibrations

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | ~1700-1750 |

| Aromatic Ring | C=C Stretching | ~1450-1600 |

| Alkyl (C-H) | Stretching | ~2850-3000 |

| Aromatic (C-H) | Stretching | ~3000-3100 |

| C-N Bond | Stretching | ~1200-1350 |

| C-O Bond | Stretching | ~1000-1300 |

The precise positions and intensities of these bands provide a molecular fingerprint that can be used for identification and to confirm the presence of the benzoxazinone (B8607429) core structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation pattern. Upon ionization, the molecule forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. By analyzing the fragments that are formed upon further dissociation of the molecular ion, it is possible to deduce the connectivity of the atoms within the molecule, which helps to confirm the proposed structure.

X-ray Diffraction Analysis for Definitive Structural Information

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nstda.or.thnih.gov To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

This analysis yields a precise electron density map of the molecule, from which the exact positions of all atoms can be determined. The outcome is an unambiguous confirmation of the compound's constitution, including the connectivity of atoms, bond lengths, and bond angles. It would definitively distinguish this compound from its isomers, such as 2-methyl-4H-3,1-benzoxazin-4-one, by confirming the precise placement of the methyl group and the arrangement of atoms in the heterocyclic ring.

Beyond simple connectivity, X-ray diffraction data reveals the molecule's conformation—its specific three-dimensional shape. For this compound, this would include the planarity of the fused ring system and the orientation of the methyl group. nstda.or.th

Furthermore, the analysis elucidates how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and π–π stacking between the aromatic rings. nstda.or.thnih.gov Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability. For instance, the analysis would show if the N–H or C=O groups participate in hydrogen bonding to form dimers or extended chains in the solid state.

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of a synthesized compound. sielc.com For this compound, a sample would be dissolved in a suitable solvent and injected into the HPLC system.

A typical method would employ a reverse-phase column (e.g., C18) where a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol) is used. sielc.com The compound would travel through the column at a characteristic speed, resulting in a specific retention time. The purity is assessed by the area of the main peak relative to any impurity peaks in the chromatogram. HPLC is also powerful enough to separate isomers, which is critical in this case to distinguish this compound from other benzoxazinone isomers that may be present as byproducts of a chemical synthesis. sielc.com

Table 3: Illustrative HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

This table represents a typical, illustrative set of starting conditions for an HPLC analysis of a small organic molecule like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis would typically be performed on the compound itself or its volatile derivatives, which might be synthesized to enhance detectability or to explore its chemical reactivity.

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas (like helium or nitrogen) transports the vaporized sample through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, molecules are ionized, most commonly by electron impact (EI), which bombards them with high-energy electrons. This process fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions characteristic of its benzoxazinone core and methyl substituent. The specific fragmentation pattern would be crucial in distinguishing it from its isomers, such as 2-methyl-4H-3,1-benzoxazin-4-one.

Table 1: Hypothetical GC-MS Data for a Volatile Derivative of this compound (Note: This table is illustrative, as specific experimental data for derivatives of this exact isomer is not available in the cited sources.)

| Derivative | Retention Time (min) | Key Mass Fragments (m/z) | Interpretation |

|---|---|---|---|

| Trimethylsilyl (B98337) (TMS) derivative | 12.5 | [M]+, [M-15], [M-CH3] | Confirmation of molecular weight and presence of TMS and methyl groups. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage weight) of a compound. This data is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, elemental analysis provides essential validation of its composition, complementing the structural information obtained from spectroscopic methods.

The analysis is typically performed using a CHN analyzer, which combusts a small, precisely weighed sample at high temperatures. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by detectors.

The molecular formula for this compound is C₉H₇NO₂. Based on the atomic masses of carbon (12.01 u), hydrogen (1.008 u), nitrogen (14.01 u), and oxygen (16.00 u), the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the proposed formula and the purity of the sample.

Table 2: Elemental Analysis Data for Benzoxazinone Compounds (Note: Data for a related compound is provided for illustrative purposes, as specific experimental values for this compound are not available in the cited literature.)

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | C₁₇H₁₀N₂O₄ | C: 66.67 | C: 66.61 | mdpi.com |

| H: 3.26 | H: 3.29 | |||

| N: 9.15 | N: 9.10 |

For this compound (C₉H₇NO₂; Molecular Weight: 161.16 g/mol ), the theoretical percentages would be approximately C: 67.07%, H: 4.38%, and N: 8.69%. Successful synthesis and purification would be confirmed if experimental values closely match these figures.

Applications of 1h 2,3 Benzoxazin 1 One Derivatives As Synthetic Building Blocks and Intermediates

Precursors for Diverse Heterocyclic Systems

The strategic use of 1H-2,3-benzoxazin-1-one derivatives allows for the construction of a variety of nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug discovery.

Synthesis of Isoquinolines, Phthalazinones, and Quinazolinones

While direct synthesis of isoquinolines from 4-methyl-1H-2,3-benzoxazin-1-one is not extensively documented, the broader class of benzoxazinones serves as a precursor for related nitrogen heterocycles. For instance, the reaction of 3,1-benzoxazin-4-ones with various nucleophiles is a well-established method for producing quinazolinones. researchgate.netnih.govpjsir.orgmdpi.comnih.govresearchgate.netmongoliajol.inforesearchgate.netuomosul.edu.iqresearchgate.net This transformation typically involves the ring-opening of the benzoxazinone (B8607429) by an amine, followed by cyclization to form the quinazolinone core.

Similarly, phthalazinone derivatives can be synthesized from 3,2-benzoxazin-4-ones. longdom.orglongdom.org The reaction with hydrazine (B178648) or its derivatives leads to the formation of the phthalazinone ring system. longdom.orglongdom.org Although these examples relate to isomers of the target compound, they highlight the general utility of the benzoxazinone scaffold in accessing these important heterocyclic systems.

The synthesis of quinazolinones from 2-substituted-4H-3,1-benzoxazin-4-ones is a particularly well-documented transformation. The reaction proceeds via nucleophilic attack of an amine on the carbonyl group of the benzoxazinone ring, leading to a ring-opened intermediate that subsequently cyclizes to the quinazolinone product. researchgate.netnih.govpjsir.orgresearchgate.netmongoliajol.inforesearchgate.netuomosul.edu.iqresearchgate.net

Table 1: Synthesis of Quinazolinones from Benzoxazinone Derivatives

| Benzoxazinone Derivative | Reagent | Product | Reference |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-phenylquinazolin-4(3H)-one | nih.gov |

| 6-Iodo-2-phenyl-4H-3,1-benzoxazin-4-one | Ammonium Acetate | 6-Iodo-2-phenylquinazolin-4(3H)-one | researchgate.net |

| 2-(4-Chlorophenyl)-5-(trifluoromethyl)-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one | Hydroxylamine (B1172632) | 2-(4-Chlorophenyl)-3-hydroxy-5-(trifluoromethyl)quinazolin-4(3H)-one | researchgate.net |

| 2-Substituted-4H-3,1-benzoxazin-4-one | Primary Amines | 2,3-Disubstituted-4(3H)-quinazolinones | pjsir.org |

Construction of Advanced Triazole and Isoxazoline-Containing Architectures

The synthesis of more complex heterocyclic systems, such as those containing triazole and isoxazoline (B3343090) rings, can also be achieved using benzoxazinone precursors. While direct examples involving this compound are scarce, the general strategies employed with related benzoxazinone isomers are informative.

The construction of triazole-containing molecules often involves the introduction of an azide (B81097) functionality followed by a cycloaddition reaction. For instance, a 1,4-benzoxazin-3-one derivative bearing a propargyl group can undergo a "click" reaction with an azide to form a 1,2,3-triazole ring. nih.gov This approach allows for the modular assembly of complex molecules.

Isoxazoline rings are typically formed through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. A strategy to access isoxazoline-fused quinazolinones involves the reaction of a 4H-3,1-benzoxazinone derivative with hydroxylamine hydrochloride. raco.cat This reaction proceeds through ring opening and subsequent cyclization to form the isoxazoline-quinazolinone hybrid.

Table 2: Synthesis of Triazole and Isoxazoline Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 4-(Prop-2-yn-1-yl)-2H- researchgate.netnih.gov-benzoxazin-3-one | Allyl azide, CuSO₄·5H₂O, Sodium ascorbate | 4-((1-(Allyl)-1H-1,2,3-triazol-4-yl)methyl)-2H-1,4-benzoxazin-3-one | nih.gov |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Hydroxylamine hydrochloride | 3-Hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone derivative | raco.cat |

Role in the Construction of Complex Organic Molecules

Design and Synthesis of Novel Chemical Entities with Targeted Properties

The design and synthesis of novel chemical entities with specific, targeted properties is a cornerstone of modern drug discovery and materials science. Benzoxazinone derivatives provide a versatile platform for the generation of compound libraries for screening against various biological targets. nih.govnih.gov By systematically modifying the substituents on the benzoxazinone ring and reacting them with a diverse set of reagents, a wide array of new molecules can be accessed. For example, novel 1,4-benzoxazin-3-one derivatives have been designed and synthesized as potential inhibitors of tyrosine kinases. nih.gov Similarly, acylhydrazone derivatives of 1,4-benzoxazin-3-ones have been synthesized and evaluated for their antifungal activities. nih.gov This modular approach, starting from a common benzoxazinone core, facilitates the exploration of chemical space and the identification of new molecules with desired biological or material properties.

Future Perspectives and Emerging Research Avenues for 4 Methyl 1h 2,3 Benzoxazin 1 One and Its Analogs

Exploration of New Biological Targets and Therapeutic Potential (mechanistic focus)

The therapeutic potential of benzoxazinone (B8607429) derivatives is well-documented, with activities ranging from antimicrobial to anticancer. nih.govnih.govnih.govresearchgate.net Future research is increasingly focused on identifying novel biological targets and elucidating the precise mechanisms of action to develop more selective and potent therapeutic agents.

While direct mechanistic studies on 4-methyl-1H-2,3-benzoxazin-1-one are limited, research on analogous benzoxazinone structures provides significant insights into potential biological targets. Analogs have shown inhibitory activity against a range of enzymes and receptors, suggesting that derivatives of this compound could be tailored to modulate specific biological pathways. For instance, certain benzoxazinone derivatives have been identified as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll, highlighting their potential as herbicides. journaljpri.com Other analogs have demonstrated antimycobacterial activity, with computational studies suggesting inhibition of the menaquinone-B enzyme as a possible mechanism. nih.gov

Furthermore, some 1,4-benzoxazin-3-one analogs have been investigated as mode-selective TRPV1 antagonists, which could lead to the development of novel analgesics with minimized side effects. nih.gov The exploration of these and other potential targets, such as kinases and proteases, through systematic screening and detailed mechanistic studies will be a key focus of future research.

Table 1: Investigated Biological Targets of Benzoxazinone Analogs

| Biological Target | Therapeutic/Application Area | Reference |

| Protoporphyrinogen IX Oxidase (PPO) | Herbicidal | journaljpri.com |

| Menaquinone-B Enzyme | Antimycobacterial | nih.gov |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Analgesic | nih.gov |

| DNA Gyrase | Antibacterial | ijpsjournal.com |

| Carbonic Anhydrases IX and XII | Anticancer | nih.gov |

Development of Green and Sustainable Synthesis Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. For the synthesis of this compound and its analogs, this translates to the development of "green" synthetic methodologies that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Recent advancements in this area include the use of microwave-assisted organic synthesis (MAOS). researchgate.netdoaj.orguaeh.edu.mxresearchgate.netmdpi.comnih.gov This technique can significantly accelerate reaction times, improve yields, and in some cases, enable solvent-free reactions, thereby reducing the environmental impact. researchgate.netdoaj.org Another promising approach is the use of deep eutectic solvents (DESs) as both reaction media and catalysts. nih.govcore.ac.ukresearchgate.netrsc.orgarkat-usa.orgmdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and can be recycled, making them an attractive alternative to conventional volatile organic solvents. arkat-usa.orgmdpi.com The development of one-pot synthesis and multicomponent reactions further contributes to the sustainability of benzoxazinone synthesis by reducing the number of purification steps and saving resources. researchgate.netarkat-usa.org

Table 2: Green Synthesis Methodologies for Benzoxazinone Derivatives

| Methodology | Key Advantages | References |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions | researchgate.netdoaj.orguaeh.edu.mxresearchgate.netmdpi.comnih.gov |

| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, recyclable, can act as both solvent and catalyst | nih.govcore.ac.ukresearchgate.netrsc.orgarkat-usa.orgmdpi.com |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields | mdpi.com |

| Visible-Light Catalysis | Mild reaction conditions, use of renewable energy source | rsc.org |

| Water-Based Synthesis | Environmentally benign solvent | rsc.org |

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. ijprajournal.complos.orgnih.gov For this compound and its analogs, these computational tools offer unprecedented opportunities to accelerate the discovery of new compounds with desired properties and to optimize existing ones.

ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of novel benzoxazinone derivatives. nih.govarxiv.orgmdpi.comresearchgate.netnih.gov This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. journaljpri.comjddtonline.infonih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of benzoxazinone analogs with their inhibitory activity against a specific target. journaljpri.com

Furthermore, AI can be employed in the de novo design of novel benzoxazinone scaffolds with optimized properties. By learning the underlying chemical principles from existing data, generative models can propose new molecular structures that are likely to be active and possess favorable pharmacokinetic profiles. This approach allows for the exploration of a much larger chemical space than is feasible with traditional methods.

Investigation of Materials Science Applications of Benzoxazinone Scaffolds

The unique chemical structure of the benzoxazinone scaffold also lends itself to applications in materials science, particularly in the development of high-performance polymers. researchgate.netrsc.orgwikipedia.orgrsc.orgtandfonline.com Polybenzoxazines, which are thermosetting resins derived from benzoxazine (B1645224) monomers, exhibit a range of desirable properties, including excellent thermal stability, low flammability, high chemical resistance, and good mechanical strength. rsc.orgwikipedia.org

Future research in this area will likely focus on the development of novel polybenzoxazines incorporating the this compound moiety to tailor the material properties for specific applications. These could include advanced composites for the aerospace and automotive industries, high-performance adhesives, and functional coatings with properties such as corrosion resistance and antifouling. rsc.orgrsc.orgtandfonline.com The ability to create bio-based polybenzoxazines from renewable resources further enhances their appeal from a sustainability perspective. rsc.orgrsc.org

Table 3: Potential Materials Science Applications of Benzoxazinone-Based Polymers

| Application | Key Properties | References |

| Aerospace Composites | High thermal stability, mechanical strength | researchgate.netwikipedia.org |

| Automotive Components | Chemical resistance, durability | researchgate.netwikipedia.org |

| High-Performance Adhesives | Strong adhesion, thermal stability | rsc.orgwikipedia.orgrsc.org |

| Corrosion-Resistant Coatings | Barrier properties, chemical inertness | rsc.orgrsc.orgtandfonline.com |

| Flame Retardants | High char yield, low flammability | rsc.orgrsc.org |

| Electronic Encapsulants | Low dielectric constant, thermal stability | wikipedia.org |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Computational Science

The future of research on this compound and its analogs lies in a highly interdisciplinary approach that leverages the synergies between chemistry, biology, and computational science. ijprajournal.compitt.edu This integrated strategy is essential for tackling the complex challenges in both drug discovery and materials science.

Chemists will continue to develop novel and efficient synthetic routes to a diverse range of benzoxazinone derivatives. Biologists will then evaluate the biological activity of these compounds, identify their molecular targets, and elucidate their mechanisms of action. Concurrently, computational scientists will employ a range of in silico tools to model molecular interactions, predict compound properties, and guide the design of new and improved benzoxazinone-based molecules. nih.govijpsjournal.comijprajournal.compitt.edu This iterative cycle of design, synthesis, testing, and computational analysis will accelerate the development of new drugs and materials with enhanced efficacy and desired properties. The convergence of these disciplines will be crucial for unlocking the full potential of the benzoxazinone scaffold in the years to come.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-1H-2,3-benzoxazin-1-one, and how can reaction conditions be optimized?

The synthesis of benzoxazinone derivatives typically involves cyclization of substituted anthranilic acids or condensation of o-aminophenols with carbonyl compounds. For 4-methyl derivatives, key steps include:

- Friedel-Crafts alkylation to introduce the methyl group at position 3.

- Cyclization using acetic anhydride or trifluoroacetic anhydride under reflux conditions .

Optimization involves adjusting solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid). Purity can be monitored via HPLC (≥98% as per ).

Q. What analytical methods are critical for characterizing this compound?

Advanced Research Questions

Q. How does this compound interact with soluble guanylyl cyclase (sGC), and what are its pharmacological implications?

The compound’s structural analogs (e.g., NS-2028) inhibit sGC with , blocking NO-mediated signaling. Key findings:

Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazinone derivatives?

Contradictions often arise from variations in:

- Assay conditions (e.g., cell lines vs. in vivo models).

- Structural analogs : Methyl vs. halogen substituents alter lipophilicity and target affinity.

Methodological steps :

Meta-analysis of IC values across studies.

Dose-response validation using standardized protocols (e.g., OECD guidelines).

Q. What computational strategies are effective for predicting novel therapeutic targets of this compound?

- Molecular dynamics simulations : Analyze binding stability with viral proteases (e.g., SARS-CoV-2 main protease) .

- Pharmacophore modeling : Map electrostatic and steric features to prioritize targets (e.g., kinase inhibitors).

- ADMET profiling : Use SwissADME to predict bioavailability and toxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.